REACTION_CXSMILES
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[Br:1][C:2]1[N:3]=[C:4]([C:12]#[C:13][Si](C)(C)C)[C:5]([NH:8]C(=O)C)=[N:6][CH:7]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Br:1][C:2]1[N:3]=[C:4]2[CH:12]=[CH:13][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2|
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Name
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|
Quantity
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2.6 g
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Type
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reactant
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Smiles
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BrC=1N=C(C(=NC1)NC(C)=O)C#C[Si](C)(C)C
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Name
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|
Quantity
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18 mL
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Type
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reactant
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Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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26 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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after which it was partitioned between EtOAc and H2O
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Type
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CUSTOM
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Details
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to yield a residue that
|
Type
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CUSTOM
|
Details
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was purified via silica gel chromatography
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Type
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WASH
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Details
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eluting with 30% EtOAc in hexanes
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Name
|
|
Type
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product
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Smiles
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BrC1=CN=C2C(=N1)C=CN2
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |